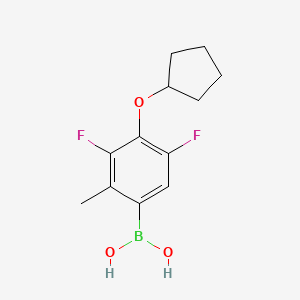

4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with cyclopentyloxy, difluoro, and methyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid typically involves the following steps:

Formation of the Phenyl Ring Substituents: The starting material, 3,5-difluoro-2-methylphenol, is reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to form 4-(cyclopentyloxy)-3,5-difluoro-2-methylphenol.

Borylation: The phenol derivative is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group to the phenyl ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can undergo reduction reactions to modify the substituents on the phenyl ring.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Corresponding phenol derivatives.

Reduction: Modified phenyl ring derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Cross-Coupling Reactions:

The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid group facilitates the coupling with aryl halides, making it a valuable reagent in synthetic organic chemistry .

Synthesis of Complex Molecules:

4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid serves as an intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that lead to the development of new materials and chemicals with specific properties .

Biological Applications

Drug Development:

Research indicates that boron-containing compounds, including this compound, have potential applications in drug development. They are being investigated for their ability to act as therapeutic agents against various diseases due to their unique reactivity and ability to form stable complexes with biological molecules .

Bioactive Molecules:

The compound's structure allows it to be explored as a scaffold for creating novel bioactive molecules. Its derivatives are being studied for their biological activities, including anticancer and anti-inflammatory properties, which could lead to new therapeutic agents .

Medicinal Chemistry Applications

Pharmaceuticals:

In medicinal chemistry, this compound is being evaluated for its role in synthesizing pharmaceuticals. Its ability to facilitate the formation of complex drug-like structures makes it a candidate for further research in drug formulation and delivery systems .

Therapeutic Agents:

The compound is also being assessed for its potential as a therapeutic agent in treating various conditions, including cancer and metabolic disorders. Its effectiveness in these roles is still under investigation but shows promise based on preliminary studies .

Industrial Applications

Material Science:

In industry, this compound is used in the production of advanced materials and polymers with tailored properties. The incorporation of boronic acids into polymer matrices can enhance material performance, such as thermal stability and mechanical strength .

Agrochemicals:

The compound's applications extend to agrochemicals where it may be used to develop herbicides or pesticides that require specific chemical interactions with plant systems .

Case Studies

| Application Area | Description | References |

|---|---|---|

| Chemical Synthesis | Used in Suzuki-Miyaura cross-coupling reactions for complex organic synthesis | |

| Drug Development | Investigated as a scaffold for new therapeutic agents | |

| Material Science | Employed in creating advanced polymers with enhanced properties | |

| Agrochemical Development | Potential use in developing new herbicides or pesticides |

Wirkmechanismus

The mechanism of action of 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid

- 4-(Cyclopentyloxy)-2-methylphenylboronic acid

- 3,5-Difluoro-2-methylphenylboronic acid

Uniqueness

4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid is unique due to the combination of its substituents, which provide specific electronic and steric properties that enhance its reactivity and selectivity in chemical reactions. The presence of both cyclopentyloxy and difluoro groups on the phenyl ring distinguishes it from other boronic acids, making it a valuable reagent in organic synthesis.

Biologische Aktivität

4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Boronic acids have been recognized for their ability to interact with various biological targets, particularly in the modulation of enzyme activity. The specific mechanism of action for this compound involves:

- Inhibition of Proteasomes : Boronic acids can inhibit proteasome activity, which is crucial for protein degradation and regulation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death in cancer cells.

- Targeting Kinases : The compound may also act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines.

- Case Study : A study conducted on breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent for breast cancer .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity.

Research Findings

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. Preliminary data suggest moderate toxicity levels; however, detailed studies are necessary to evaluate long-term effects and therapeutic windows.

Eigenschaften

IUPAC Name |

(4-cyclopentyloxy-3,5-difluoro-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O3/c1-7-9(13(16)17)6-10(14)12(11(7)15)18-8-4-2-3-5-8/h6,8,16-17H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKLLRBRMAQTHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1C)F)OC2CCCC2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.